Cas no 81514-32-1 (N-(2-{4-[(butylcarbamoyl)sulfamoyl]phenyl}ethyl)-2-methoxy-4-nitrobenzenesulfonamide)
![N-(2-{4-[(butylcarbamoyl)sulfamoyl]phenyl}ethyl)-2-methoxy-4-nitrobenzenesulfonamide structure](https://www.kuujia.com/scimg/cas/81514-32-1x500.png)
81514-32-1 structure
Product name:N-(2-{4-[(butylcarbamoyl)sulfamoyl]phenyl}ethyl)-2-methoxy-4-nitrobenzenesulfonamide
N-(2-{4-[(butylcarbamoyl)sulfamoyl]phenyl}ethyl)-2-methoxy-4-nitrobenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(2-{4-[(butylcarbamoyl)sulfamoyl]phenyl}ethyl)-2-methoxy-4-nitrobenzenesulfonamide
- 1-butyl-3-[4-[2-[(2-methoxy-4-nitrophenyl)sulfonylamino]ethyl]phenyl]sulfonylurea
- 81514-32-1
- DTXSID10231166
- Benzenesulfonamide, N-(2-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-2-methoxy-4-nitro-
- BRN 5677004
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- Inchi: InChI=1S/C20H26N4O8S2/c1-3-4-12-21-20(25)23-33(28,29)17-8-5-15(6-9-17)11-13-22-34(30,31)19-10-7-16(24(26)27)14-18(19)32-2/h5-10,14,22H,3-4,11-13H2,1-2H3,(H2,21,23,25)
- InChI Key: JZHQATULXCNFQF-UHFFFAOYSA-N
- SMILES: CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])OC
Computed Properties
- Exact Mass: 514.11920615g/mol
- Monoisotopic Mass: 514.11920615g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 34
- Rotatable Bond Count: 11
- Complexity: 872
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 193Ų
N-(2-{4-[(butylcarbamoyl)sulfamoyl]phenyl}ethyl)-2-methoxy-4-nitrobenzenesulfonamide Related Literature
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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